4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone
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Overview
Description
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone is an organic compound characterized by the presence of an indene core structure substituted with a 4-methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone typically involves the condensation of 4-methylsulfonylbenzaldehyde with indene under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced indene derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as antimicrobial and anti-inflammatory properties.
4-methylsulfonylphenyl derivatives: These compounds also contain the 4-methylsulfonylphenyl group and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14O2S |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(1E)-1-[(4-methylsulfonylphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14O2S/c1-20(18,19)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
InChI Key |
XICAFMGQCYYCRA-NTCAYCPXSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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